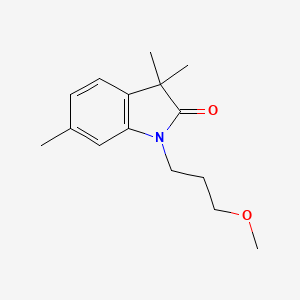
1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one
Cat. No. B8635294
M. Wt: 247.33 g/mol
InChI Key: XUQNIMDTSPVNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07842688B2
Procedure details


The solution, prepared under argon, of 0.226 g of 1,3-bis(2,6-Di-L-propylphenyl)imidazolium chloride, 0.116 g of palladium(II) acetate and 1.497 g of sodium tert-butoxide in 90 ml of dioxane is admixed with stirring with the solution of 3.34 g of N-(2-bromo-5-methylphenyl)-N-(3-methoxypropyl)isobutyramide in 10 ml of dioxane and stirred at 50° C. over 22 hours. The reaction mixture is cooled, poured onto ice-water (250 ml) and extracted with tert-butyl methyl ether (2×250 ml). The organic phases are washed successively with water (2×250 ml) and brine (1×250 ml), dried over sodium sulphate, filtered and concentrated by evaporation. The title compound is obtained as a slightly yellowish oil from the residue by means of flash chromatography (SiO2 60F). Rf=0.26 (1:1 EtOAc-heptane); Rt=16.60 (II).
[Compound]
Name
1,3-bis(2,6-Di-L-propylphenyl)imidazolium chloride
Quantity
0.226 g
Type
reactant
Reaction Step One




Name
N-(2-bromo-5-methylphenyl)-N-(3-methoxypropyl)isobutyramide
Quantity
3.34 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
CC(C)([O-])C.[Na+].Br[C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][C:9]=1[N:15]([CH2:21][CH2:22][CH2:23][O:24][CH3:25])[C:16](=[O:20])[CH:17]([CH3:19])[CH3:18]>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:25][O:24][CH2:23][CH2:22][CH2:21][N:15]1[C:9]2[C:8](=[CH:13][CH:12]=[C:11]([CH3:14])[CH:10]=2)[C:17]([CH3:19])([CH3:18])[C:16]1=[O:20] |f:0.1,4.5.6|
|
Inputs


Step One
[Compound]
|
Name
|
1,3-bis(2,6-Di-L-propylphenyl)imidazolium chloride
|
|
Quantity
|
0.226 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.497 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[Na+]
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
0.116 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Step Two
|
Name
|
N-(2-bromo-5-methylphenyl)-N-(3-methoxypropyl)isobutyramide
|
|
Quantity
|
3.34 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1)C)N(C(C(C)C)=O)CCCOC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 50° C. over 22 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured onto ice-water (250 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with tert-butyl methyl ether (2×250 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phases are washed successively with water (2×250 ml) and brine (1×250 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation
|
Outcomes


Product
Details
Reaction Time |
22 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COCCCN1C(C(C2=CC=C(C=C12)C)(C)C)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
